molecular formula C11H6ClN3O2S B1165920 Fluorad FC99 CAS No. 101027-19-4

Fluorad FC99

Cat. No.: B1165920
CAS No.: 101027-19-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its primary mechanism involves modulating immune responses by targeting key regulatory pathways:

  • RA Application: FC99 inhibits retinoic-acid-related orphan nuclear receptor gamma t (RORγt), the master regulator of Th17 cell differentiation. Th17 cells drive inflammation in RA by secreting IL-17A and IL-23. FC99 suppresses RORγt expression in CD4+ T cells, reducing Th17 cell populations and pro-inflammatory cytokines (IL-17A, IL-6, TNF-α) in synovial tissues . In zymosan-induced arthritis (ZIA) mice, FC99 (100 mg/kg) significantly reduced paw edema, inflammatory cell infiltration, and clinical arthritis scores .
  • Epilepsy Application: FC99 acts as a toll-like receptor 3 (TLR3)-specific inhibitor, attenuating neuroinflammation and spontaneous recurrent seizures (SRS) in ischemic epilepsy models. It outperformed resveratrol (RESV), a multi-target TLR3 inhibitor, in reducing seizure duration and frequency, nearing sham-group levels .

Properties

CAS No.

101027-19-4

Molecular Formula

C11H6ClN3O2S

Synonyms

Fluorad FC99

Origin of Product

United States

Comparison with Similar Compounds

Critical Notes

Naming Ambiguity : The term "Fluorad FC99" is absent in the provided evidence. FC99 refers to a benzenediamine derivative in medical contexts, while Fluorad FC compounds are industrial surfactants.

Therapeutic Potential: FC99’s dual role in RA and epilepsy highlights its versatility, though clinical trials are needed to validate safety and efficacy in humans.

Q & A

Q. What are the primary mechanisms by which Fluorad FC99 exerts its anti-inflammatory effects in rheumatoid arthritis (RA) models?

this compound modulates the Th17/Treg cell balance by suppressing RORγt (retinoic acid receptor-related orphan nuclear receptor gamma t), a transcription factor critical for Th17 differentiation. In vivo studies using zymosan-induced arthritis (ZIA) models demonstrated that FC99 reduces Th17 cell populations (CD4+IL-17+) while increasing regulatory T cells (CD25+FOXP3+) in spleen and draining lymph nodes . In vitro, FC99 dose-dependently inhibits PMA- and LPS-induced RORγt mRNA expression in EL-4 and RAW264.7 cells, respectively, via molecular docking interactions with the RORγt active site .

Q. What experimental models are commonly used to evaluate this compound’s efficacy in inflammatory disorders?

The ZIA murine model is a standard preclinical system for studying RA. Key endpoints include paw edema quantification, histopathological analysis of inflammatory cell infiltration, and cytokine profiling (e.g., TNF-α, IL-6, IL-17A) in synovial tissue . For mechanistic studies, LPS-induced RAW264.7 macrophages and PMA-stimulated EL-4 T cells are employed to assess RORγt suppression and IL-17A downregulation .

Q. How does this compound influence cytokine expression in inflammatory pathways?

FC99 significantly reduces mRNA and protein levels of TNF-α, IL-6, and IL-17A in ZIA mice, as measured by Q-PCR and ELISA. However, its effect on IL-1β is less pronounced, suggesting pathway-specific modulation. Dose-response experiments in RAW264.7 cells confirm that FC99’s inhibition of LPS-induced IL-6 is RORγt-dependent .

Advanced Research Questions

Q. What methodologies are used to validate this compound’s interaction with RORγt at the molecular level?

Molecular docking studies (using Discovery Studio 3.5 and Chem3D Ultra 12.0) reveal that FC99 binds to the RORγt ligand-binding domain with high affinity, disrupting its transcriptional activity. Computational models are corroborated by in vitro assays showing FC99’s dose-dependent suppression of RORγt-driven IL-17A expression in EL-4 cells . Flow cytometry further quantifies Th17/Treg ratios in treated vs. control cohorts .

Q. How can researchers resolve contradictions in data on this compound’s cytokine suppression?

Discrepancies in IL-1β inhibition (e.g., lack of significant effect in ZIA models) may arise from tissue-specific signaling or compensatory pathways. To address this, researchers should:

  • Perform time-course experiments to capture dynamic cytokine expression.
  • Use conditional knockout models to isolate RORγt’s role in IL-1β regulation.
  • Apply multivariate analysis to identify confounding variables (e.g., cross-talk with TLR3 pathways) .

Q. What statistical approaches ensure robustness in this compound studies?

Data are analyzed using Student’s t-test (two-group comparisons) or one-way ANOVA (≥3 groups), with post-hoc corrections for multiple comparisons. Normalized power spectral analysis (e.g., in EEG studies) employs 1-hour sliding windows with 30-minute overlaps to quantify FC99’s anti-epileptogenic effects, ensuring reproducibility . Large datasets (e.g., cytokine arrays) should follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How does this compound’s efficacy compare to other TLR3 inhibitors, such as resveratrol (RESV)?

In epileptogenesis models, FC99 outperforms RESV in reducing EEG power spectral density (70–100 Hz band) and seizure frequency, likely due to higher TLR3 specificity. However, RESV’s pleiotropic effects (e.g., antioxidant activity) may offer broader therapeutic utility. Comparative studies should standardize dosing regimens and incorporate pharmacokinetic analyses to clarify differential outcomes .

Methodological Best Practices

  • Experimental Design : Include vehicle- and positive-control groups (e.g., dexamethasone for anti-inflammatory benchmarks) to contextualize FC99’s efficacy .
  • Data Validation : Use orthogonal methods (e.g., Western blot + Q-PCR) to confirm RORγt suppression. Replicate findings across ≥3 independent experiments .
  • Ethical Reporting : Disclose all raw data and preprocessing steps (e.g., normalization methods) to enable meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.